ZLc002

Protein-Protein Interaction Selectivity nNOS Signaling

ZLc002 (CAS: 308277-46-5) is a small-molecule inhibitor that selectively disrupts the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP, also known as CAPON). As a validated tool compound with >97% purity, ZLc002 functions by uncoupling the nNOS-CAPON complex in intact cells, a mechanism distinct from direct enzymatic inhibition of NOS isoforms or disruption of the nNOS-PSD95 interaction.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Cat. No. B547838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLc002
SynonymsZLc002;  ZLc-002;  ZLc 002
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)CC(=O)OC
InChIInChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m0/s1
InChIKeyBWPKYDAJBOUZDX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZLc002 Compound Profile: A Selective nNOS-CAPON Coupling Inhibitor for Pain and Oncology Research


ZLc002 (CAS: 308277-46-5) is a small-molecule inhibitor that selectively disrupts the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP, also known as CAPON) [1]. As a validated tool compound with >97% purity, ZLc002 functions by uncoupling the nNOS-CAPON complex in intact cells, a mechanism distinct from direct enzymatic inhibition of NOS isoforms or disruption of the nNOS-PSD95 interaction [2]. This specific mode of action positions ZLc002 as a unique pharmacological probe for dissecting the nNOS-CAPON signaling axis in inflammatory pain, chemotherapy-induced neuropathic pain, and tumor biology .

Why Broad NOS Inhibitors Cannot Substitute for ZLc002 in nNOS-CAPON Pathway Research


Direct substitution of ZLc002 with broad-spectrum NOS inhibitors (e.g., L-NAME) or alternative nNOS-targeted compounds (e.g., 7-NI, ZL006) is not scientifically valid due to fundamental differences in mechanism and biological outcome. ZLc002 does not inhibit the catalytic activity of nNOS [1]; instead, it uniquely disrupts the specific nNOS-NOS1AP protein-protein interaction without affecting nNOS-PSD95 coupling [2]. This distinction is critical as broad NOS inhibitors cause systemic cardiovascular side effects by blocking endothelial NOS (eNOS) and inducible NOS (iNOS), whereas ZLc002 spares nitric oxide production and avoids these confounding off-target effects [3]. Furthermore, ZL006, which disrupts the nNOS-PSD95 interaction, targets a different upstream signaling complex [4]. Therefore, only ZLc002 serves as a selective tool to interrogate the downstream CAPON-dependent pathways implicated in anxiety, neuropathic pain, and synaptic plasticity [5].

Quantitative Comparator Evidence for ZLc002: Differentiating Data Against Analogs and Controls


Selectivity for nNOS-CAPON Over nNOS-PSD95 Interaction

ZLc002 demonstrates functional selectivity by disrupting the nNOS-CAPON interaction without affecting the nNOS-PSD95 complex [1]. In co-immunoprecipitation assays, ZLc002 reduced full-length NOS1AP and nNOS binding in cultured neurons and HEK293T cells, yet failed to alter the co-immunoprecipitation of PSD95-PDZ2 with nNOS [1][2]. This contrasts sharply with the comparator compound ZL006, which is designed to specifically disrupt the nNOS-PSD95 interaction [3].

Protein-Protein Interaction Selectivity nNOS Signaling

In Vivo Efficacy in Inflammatory Pain vs. Neuropathic Pain

ZLc002 demonstrates robust, dose-dependent efficacy in models of both inflammatory and neuropathic pain [1]. In the formalin test (inflammatory pain), ZLc002 (4-10 mg/kg, i.p.) significantly suppressed nocifensive behavior in rats [1]. In a model of paclitaxel-induced neuropathic pain, ZLc002 suppressed both mechanical and cold allodynia, with anti-allodynic efficacy sustained for at least four days of repeated once-daily dosing [1]. While many analgesics show preferential efficacy in one pain modality, ZLc002's broad activity across inflammatory and neuropathic pain states distinguishes it from comparator compounds that may be limited to one type of pain [2].

Pain In Vivo Pharmacology Efficacy

Synergistic Tumor Cell Viability Reduction with Paclitaxel

ZLc002 acts as a chemosensitizing agent, exhibiting strong synergy with paclitaxel to reduce tumor cell viability [1]. In vitro, ZLc002 alone showed no effect on breast (4T1) or ovarian (HeyA8) tumor cell viability (Rel EC95 = 0 µM) [2]. However, when combined with paclitaxel (Abs EC50 = 10.2 nM in HeyA8 cells), ZLc002 significantly enhanced the reduction in tumor cell viability as demonstrated by Bliss, Loewe, and Highest Single Agent (HSA) synergy models [2]. This contrasts with many standard chemotherapeutics or targeted agents that exhibit inherent cytotoxicity, positioning ZLc002 uniquely as a selective enhancer of paclitaxel's efficacy rather than a direct cytotoxic agent [3].

Oncology Combination Therapy Synergy

Lack of Effect on Tau Pathology Compared to CAPON Modulation

In contrast to direct CAPON modulation, ZLc002 does not influence tau aggregation in cellular models of tauopathy [1]. In a study examining TYK2-mediated tau phosphorylation and nitration, ZLc002 (1 mM) had no significant effect on tau aggregation (P > 0.9999 vs. DMSO control), whereas CAPON expression itself was implicated in the process [1]. This negative result provides valuable insight into the selectivity of ZLc002's mechanism of action, suggesting that the compound's disruption of the nNOS-CAPON complex does not broadly affect all CAPON-related pathways, particularly those involving tau pathology [2].

Neurodegeneration Tau Alzheimer's Disease

Key Application Scenarios for ZLc002 in Pain, Oncology, and Neuroscience Research


Investigating the nNOS-CAPON Axis in Inflammatory and Neuropathic Pain

ZLc002 is an essential tool for studies aiming to dissect the role of the nNOS-CAPON protein-protein interaction in pain processing. Its proven efficacy in suppressing both formalin-evoked inflammatory pain and paclitaxel-induced neuropathic allodynia in rodents, as demonstrated in Section 3, makes it ideal for exploring this pathway in various preclinical pain models [1]. Researchers can use ZLc002 to validate the therapeutic potential of targeting this specific interaction, distinguishing its effects from those of broad NOS inhibition or other nNOS-associated complexes like nNOS-PSD95.

Combination Therapy Research to Enhance Paclitaxel Efficacy

In oncology research, ZLc002 serves as a specific chemosensitizer for paclitaxel. Based on the strong synergistic effect on reducing tumor cell viability (as shown in Section 3), ZLc002 is highly applicable in studies designed to evaluate combination regimens for breast and ovarian cancers [2]. Its lack of single-agent cytotoxicity positions it as a unique adjuvant to potentially lower the effective dose of paclitaxel, thereby mitigating chemotherapy-induced toxicity while maintaining or improving therapeutic outcomes [3].

Selective Pharmacological Dissection of the nNOS-PSD95 vs. nNOS-CAPON Complexes

ZLc002 is indispensable for experiments that require a clear distinction between the two primary nNOS-associated protein complexes. As demonstrated by its selectivity profile in Section 3, ZLc002 disrupts the nNOS-CAPON interaction without affecting nNOS-PSD95 binding [4]. This allows researchers to use ZLc002 alongside the comparator compound ZL006 (which disrupts nNOS-PSD95) to perform a controlled, mechanistic dissection of the specific downstream signaling events and behavioral outcomes mediated by each complex in models of stroke, anxiety, and depression [5].

Anxiolytic and Mood Disorder Research Independent of Locomotor Effects

For studies investigating the neural basis of anxiety and mood disorders, ZLc002 offers a unique advantage. Prior research has shown that ZLc002 exhibits anxiolytic-like efficacy in a mouse model of chronic mild stress without altering appetite, general activity, or locomotor activity [6]. This contrasts with many anxiolytic compounds that can cause sedation or motor impairment as confounding side effects. ZLc002's specific mechanism and clean behavioral profile make it a valuable tool for isolating the role of the nNOS-CAPON pathway in emotional regulation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZLc002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.